molecular formula C9H8F4O3S B14755217 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene

2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene

Cat. No.: B14755217
M. Wt: 272.22 g/mol
InChI Key: VALSPSXJWLOBNZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. This compound is characterized by the presence of fluorine, methoxy, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom.

    Methoxylation: Introduction of the methoxy group.

    Sulfonylation: Introduction of the methylsulfonyl group.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while reduction may yield a sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving aromatic compounds.

    Medicine: As a potential pharmaceutical intermediate or active ingredient.

    Industry: As a specialty chemical in the production of materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methoxybenzene: Lacks the sulfonyl and trifluoromethyl groups.

    3-Methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene: Lacks the fluorine atom.

    2-Fluoro-4-(trifluoromethyl)benzene: Lacks the methoxy and sulfonyl groups.

Uniqueness

The presence of all four functional groups (fluorine, methoxy, methylsulfonyl, and trifluoromethyl) in 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene imparts unique chemical properties, such as increased lipophilicity, electron-withdrawing effects, and potential for diverse chemical reactivity. These properties make it distinct from similar compounds and valuable for specific applications.

Properties

Molecular Formula

C9H8F4O3S

Molecular Weight

272.22 g/mol

IUPAC Name

2-fluoro-3-methoxy-1-methylsulfonyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F4O3S/c1-16-8-5(9(11,12)13)3-4-6(7(8)10)17(2,14)15/h3-4H,1-2H3

InChI Key

VALSPSXJWLOBNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)S(=O)(=O)C)C(F)(F)F

Origin of Product

United States

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